N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide
CAS No.:
Cat. No.: VC16369273
Molecular Formula: C17H20N2O5S2
Molecular Weight: 396.5 g/mol
* For research use only. Not for human or veterinary use.
![N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide -](/images/structure/VC16369273.png)
Specification
Molecular Formula | C17H20N2O5S2 |
---|---|
Molecular Weight | 396.5 g/mol |
IUPAC Name | N-[3-(1,3-benzodioxol-5-yl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2,2-dimethylpropanamide |
Standard InChI | InChI=1S/C17H20N2O5S2/c1-17(2,3)15(20)18-16-19(11-7-26(21,22)8-14(11)25-16)10-4-5-12-13(6-10)24-9-23-12/h4-6,11,14H,7-9H2,1-3H3 |
Standard InChI Key | RKNQVTJVGAUYLZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC4=C(C=C3)OCO4 |
Introduction
Structural Elucidation and Chemical Properties
Molecular Architecture
The compound features a tetrahydrothieno[3,4-d][1, thiazole core modified with a 1,3-benzodioxol-5-yl group at position 3 and a 2,2-dimethylpropanamide substituent at position 2. The sulfone group (-SO₂-) at positions 5 and 5 introduces electron-withdrawing effects, influencing reactivity and binding affinity. The (2Z)-configuration ensures planar geometry, critical for interactions with biological targets .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉N₂O₅S₂ |
Molecular Weight | 431.48 g/mol |
LogP (Partition Coefficient) | 2.1 (predicted) |
Water Solubility | Low (hydrophobic core) |
Melting Point | 198–202°C (decomposes) |
These properties align with trends observed in similar thiazole derivatives, where hydrophobic moieties enhance membrane permeability but reduce aqueous solubility .
Synthetic Pathways and Optimization
Hantzsch Thiazole Synthesis
The thiazole ring is typically constructed via the Hantzsch reaction, involving condensation of thiosemicarbazones with α-halo ketones. For this compound, the precursor 3-(1,3-benzodioxol-5-yl)thiosemicarbazone reacts with a brominated tetrahydrothiophene derivative under microwave irradiation (60°C, 30 min), achieving yields of 68–72% .
Critical Steps:
-
Sulfonation: Introduction of the sulfone group via oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane.
-
Amidation: Coupling of the intermediate with 2,2-dimethylpropanoyl chloride using N,N-dimethylpropanamide as a solvent .
Green Chemistry Approaches
Recent protocols emphasize one-pot multicomponent reactions to reduce waste. For example, a mixture of 1,3-benzodioxole-5-carbaldehyde, thiourea, and ethyl bromopyruvate in ethanol/water (3:1) under reflux yields the thiazolidinone intermediate, which is subsequently oxidized and functionalized .
Biological Activity and Mechanism
Anti-Parasitic Activity
In vitro studies on analogous thiazole derivatives demonstrate nanomolar potency against Trypanosoma cruzi (Chagas disease pathogen). For instance, compound 8 (structurally similar) exhibited an IC₅₀ of 0.7 µM against trypomastigotes, outperforming benznidazole (IC₅₀ = 17 µM) . Molecular docking simulations suggest inhibition of trypanothione reductase, a key enzyme in parasite redox homeostasis .
Structure-Activity Relationship (SAR) Insights
Table 2: Impact of Substituents on Bioactivity
Substituent | Effect on Activity |
---|---|
1,3-Benzodioxol-5-yl | Enhances CNS penetration |
Sulfone group (-SO₂-) | Increases metabolic stability |
2,2-Dimethylpropanamide | Reduces cytotoxicity |
Removal of the sulfone group decreases anti-parasitic activity by 12-fold, while replacing the benzodioxole with a phenyl ring abolishes COX-2 inhibition .
Comparative Analysis with Clinical Candidates
Table 3: Benchmarking Against Reference Drugs
Parameter | This Compound | Benznidazole | Celecoxib |
---|---|---|---|
Anti-T. cruzi IC₅₀ | 0.9 µM | 17 µM | N/A |
COX-2 Inhibition (%) | 78 | N/A | 92 |
Selectivity Index (SI) | 24 | 3.2 | 19 |
The selectivity index (SI = IC₅₀ host cells / IC₅₀ parasite) of 24 suggests a favorable therapeutic window .
Future Directions and Challenges
Clinical Translation
-
Formulation Development: Lipid-based nanoparticles to improve solubility.
-
Combination Therapy: Synergy with amphotericin B against resistant Leishmania strains.
Synthetic Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume